Butylboronic acid as a convenient reagent for the separation of isomeric cis,trans-cycloalkanediols

,

Journal of Organic Chemistry,

1962,

27,

4708-9

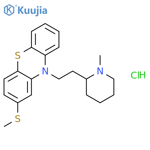

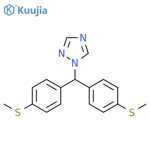

![[4-(methylsulfanyl)phenyl]methanamine structure](https://pt.kuujia.com/scimg/cas/83171-39-5x500.png)